molecular formula C10H17NO4 B2594759 2-{[(Tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid CAS No. 841202-83-3

2-{[(Tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid

Cat. No. B2594759
CAS RN: 841202-83-3
M. Wt: 215.249
InChI Key: JTMAFJQIPKPNFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-{[(Tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid” is a compound that has a molecular weight of 243.3 . It is a powder at room temperature . The compound is also known as “1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)cyclobutane-1-carboxylic acid” and has a CAS Number of 2102412-52-0 .


Molecular Structure Analysis

The IUPAC name of the compound is "1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)cyclobutane-1-carboxylic acid" . The InChI code for the compound is provided , which can be used to generate the molecular structure.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . The compound has a molecular weight of 243.3 .

Scientific Research Applications

Peptide Synthesis

This compound is utilized in the synthesis of peptides, particularly as a building block for the incorporation of non-natural amino acids into peptide chains . Its tert-butoxycarbonyl (Boc) group serves as a protective group that can be removed under mild acidic conditions without affecting the rest of the molecule, making it a valuable reagent in peptide chemistry.

Drug Design and Development

In pharmacology, the Boc-protected amino acid derivatives, including our compound of interest, are used in the design and development of new drugs. They can be incorporated into drug molecules to improve pharmacokinetic properties or to create prodrugs that enhance drug delivery .

Organic Synthesis

The compound is also significant in organic synthesis. It acts as an intermediate in the preparation of various organic molecules. Its protected amino group allows for selective reactions to occur at other functional groups without interference .

Chemical Engineering

In chemical engineering, this compound’s derivatives are applied in process optimization and the development of synthetic pathways for large-scale production. Its stability and reactivity are key factors in designing efficient and cost-effective manufacturing processes.

Biochemistry Research

Biochemists use this compound to study enzyme-substrate interactions, especially in the context of cyclobutane-containing substrates. It helps in understanding the mechanisms of enzyme specificity and catalysis .

Medicinal Chemistry

In medicinal chemistry, the compound is used to synthesize molecules that can act as efflux pump inhibitors. These inhibitors are crucial in combating antibiotic resistance by preventing the expulsion of antibiotics from bacterial cells, thereby enhancing the effectiveness of the treatment .

Safety and Hazards

The compound has a GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is also harmful if swallowed .

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-7-5-4-6(7)8(12)13/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTMAFJQIPKPNFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

951173-22-1
Record name rac-(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.